1-allyl-2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole
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Description
Scientific Research Applications
Antidiabetic Activity
A study focused on the synthesis of related compounds, specifically targeting α-amylase and α-glucosidase inhibition, demonstrating potential antidiabetic properties through effective enzyme inhibition. The research highlights the relevance of such compounds in the rational design of new classes of antidiabetic drugs (Balan, Perumal, Sundarabaalaji, & Palvannan, 2015).
Radiochemistry for PET Imaging
Another application involves the synthesis of 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether as a radioligand for imaging histamine H3 receptors, highlighting its use in clinical PET studies. This research underscores the compound's potential in neuroimaging and the study of neurological disorders (Iwata et al., 2000).
Antioxidant Properties
Research into the synthesis and antioxidant activity of related imidazole derivatives has shown that these compounds exhibit significant antioxidant properties. This suggests their potential utility in applications where reducing oxidative stress is crucial, such as in the development of therapeutics for oxidative stress-related diseases (Vieira et al., 2017).
Antimicrobial Activity
A series of 2-(chromon-3-yl)imidazole derivatives were synthesized and evaluated for their antimicrobial activity, displaying significant inhibitory potential against various pathogenic bacterial and fungal strains. This highlights the potential of such compounds in developing new antimicrobial agents (Sharma et al., 2017).
Cytotoxic Evaluation
A novel series of 1-(4-fluorobenzyl)-2,4,5-triphenyl-1H-imidazole derivatives were synthesized and characterized, with their cytotoxic evaluation revealing outstanding cytotoxicity towards cancer cells. This suggests their potential as anticancer agents, further supported by molecular docking studies that provide insight into their mechanism of action (Ganga & Sankaran, 2020).
Gastric H+/K+-ATPase Inhibition
Compounds related to 1-allyl-2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole have been investigated as potential inhibitors of gastric H+/K+-ATPase, indicating their use in treating conditions like acid reflux or peptic ulcers (Yamada et al., 1996).
properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-4,5-diphenyl-1-prop-2-enylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2S/c1-2-17-28-24(21-11-7-4-8-12-21)23(20-9-5-3-6-10-20)27-25(28)29-18-19-13-15-22(26)16-14-19/h2-16H,1,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUYKINVZDQLPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=C(N=C1SCC2=CC=C(C=C2)F)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole |
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